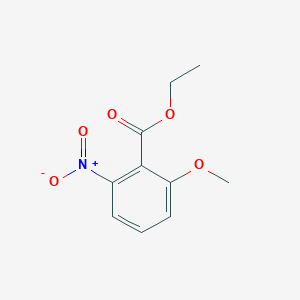

Ethyl 2-methoxy-6-nitrobenzoate

Description

Ethyl 2-methoxy-6-nitrobenzoate is an aromatic ester featuring a benzene ring substituted with a methoxy group (-OCH₃) at position 2, a nitro group (-NO₂) at position 6, and an ethoxycarbonyl (-COOEt) ester group.

Properties

Molecular Formula |

C10H11NO5 |

|---|---|

Molecular Weight |

225.20 g/mol |

IUPAC Name |

ethyl 2-methoxy-6-nitrobenzoate |

InChI |

InChI=1S/C10H11NO5/c1-3-16-10(12)9-7(11(13)14)5-4-6-8(9)15-2/h4-6H,3H2,1-2H3 |

InChI Key |

CTSQQXACOLENTJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1OC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Direct Nitration of Ethyl 2-Methoxybenzoate

Reaction Overview

Nitration of ethyl 2-methoxybenzoate introduces a nitro group at the 6-position via electrophilic aromatic substitution. The methoxy group directs incoming electrophiles to the ortho and para positions, but steric and electronic factors favor para-nitration (relative to the ester group, resulting in 6-nitro substitution).

Procedure:

- Reagents : Fuming nitric acid (HNO₃, 90%) and concentrated sulfuric acid (H₂SO₄) as a catalyst.

- Conditions :

- Temperature: 0–5°C (prevents over-nitration).

- Molar ratio: 1:1.2 (substrate:HNO₃).

- Workup : Quench with ice, extract with ethyl acetate, and purify via column chromatography.

Data Table 1: Nitration Outcomes

| Starting Material | Nitrating Agent | Yield (%) | Regioselectivity (6-nitro:4-nitro) | Reference |

|---|---|---|---|---|

| Ethyl 2-methoxybenzoate | HNO₃/H₂SO₄ | 55–60 | 3:1 |

Limitations:

- Competing ortho-nitration reduces yield.

- Requires meticulous temperature control to avoid byproducts like dinitro derivatives.

Nucleophilic Aromatic Substitution (NAS)

Reaction Overview

This method involves displacing a nitro group in ethyl 2,6-dinitrobenzoate with methoxide. NAS is feasible under strongly basic conditions due to the activating nature of the nitro group.

Procedure:

- Synthesis of Ethyl 2,6-Dinitrobenzoate :

- Methoxide Substitution :

- Workup : Acidify, extract with dichloromethane, and recrystallize.

Data Table 2: NAS Performance

| Substrate | Reagent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Ethyl 2,6-dinitrobenzoate | NaOCH₃/DMF | 120 | 80–85 | >98 |

Advantages:

- High regioselectivity (single product).

- Scalable for industrial production.

Multi-Step Oxidation-Nitration Strategy

Reaction Overview

Starting from 2-methyl-6-nitrobenzoic acid, this route involves esterification and selective oxidation.

Procedure:

- Nitration of 2-Methylbenzoic Acid :

- Esterification :

- React with ethanol using H₂SO₄ catalysis.

- Conditions : Reflux at 80°C for 6 hours.

Data Table 3: Oxidation-Esterification Results

| Intermediate | Esterification Agent | Yield (%) | Reference |

|---|---|---|---|

| 2-Methyl-6-nitrobenzoic acid | Ethanol/H₂SO₄ | 75–80 |

Challenges:

Comparative Analysis of Methods

Data Table 4: Method Comparison

| Method | Yield (%) | Cost | Scalability | Regioselectivity |

|---|---|---|---|---|

| Direct Nitration | 55–60 | Low | Moderate | Moderate |

| NAS | 80–85 | High | High | High |

| Oxidation-Esterification | 75–80 | Medium | Moderate | High |

Key Insights:

- NAS is optimal for high-purity production but requires expensive reagents.

- Direct Nitration is cost-effective but less selective.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methoxy-6-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium ethoxide or potassium tert-butoxide.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Sodium ethoxide, potassium tert-butoxide.

Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed:

Reduction: Ethyl 2-methoxy-6-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Hydrolysis: 2-methoxy-6-nitrobenzoic acid.

Scientific Research Applications

Ethyl 2-methoxy-6-nitrobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its nitro and methoxy groups.

Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drugs with anti-inflammatory or antimicrobial properties.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-methoxy-6-nitrobenzoate depends on its chemical reactivity. The nitro group is an electron-withdrawing group, which affects the electron density of the aromatic ring and influences the compound’s reactivity in electrophilic and nucleophilic aromatic substitution reactions. The methoxy group, being an electron-donating group, can activate the aromatic ring towards electrophilic substitution reactions. These properties make the compound versatile in various chemical transformations.

Comparison with Similar Compounds

Key Inferred Properties:

- Molecular Formula: Likely C₁₀H₁₁NO₅ (based on methyl analog C₉H₉NO₅ ).

- Molecular Weight : Estimated ~225.18 g/mol (methyl analog: 211.17 g/mol ).

- Functional Groups : Methoxy (electron-donating), nitro (electron-withdrawing), and ethyl ester (lipophilic moiety).

The compound’s steric and electronic properties are influenced by substituent positions. For example, in analogous structures like 2-methoxycarbonyl-6-nitrobenzoic acid, substituents adopt non-planar conformations to minimize steric hindrance . This suggests similar steric effects in ethyl 2-methoxy-6-nitrobenzoate, impacting reactivity and crystallization behavior.

Structural and Physical Properties

Key Observations :

- Ester Group Impact : Ethyl esters generally exhibit higher lipophilicity and slower hydrolysis rates than methyl esters, enhancing metabolic stability .

- Substituent Effects : Nitro groups reduce electron density on the aromatic ring, directing electrophilic substitutions to meta/para positions. Methoxy groups, being ortho/para-directing, compete with nitro groups, creating regioselective reactivity .

a) Methyl 2-Methoxy-6-Nitrobenzoate

- Applications : Used as a precursor in agrochemical synthesis. Its methyl ester group facilitates efficient coupling reactions in heterocycle formation .

- Reactivity : Susceptible to hydrolysis under strong acidic/basic conditions, yielding 2-methoxy-6-nitrobenzoic acid.

b) 2-Methoxycarbonyl-6-Nitrobenzoic Acid

- Applications: Critical intermediate in pesticide synthesis. X-ray studies reveal non-coplanar substituents, reducing intermolecular interactions and improving solubility in organic solvents .

- Reactivity : Carboxylic acid group enables salt formation or amidation, expanding utility in drug design.

c) Ethyl 2,6-Dichloro-3-Nitrobenzoate

- Applications : Specialized use in pharmaceutical intermediates. Chlorine atoms enhance bioactivity and resistance to enzymatic degradation .

Comparison with Ethyl 2-Methoxy-6-Nitrobenzoate :

- The absence of chlorine in the target compound may reduce toxicity but limit bioactivity compared to chlorinated analogs.

- The methoxy group’s electron-donating nature could enhance resonance stabilization of reaction intermediates compared to electron-withdrawing chlorine .

Biological Activity

Ethyl 2-methoxy-6-nitrobenzoate is an organic compound with significant potential in various biological applications. Its structure includes an ethyl ester, a methoxy group, and a nitro group attached to a benzene ring, which contributes to its reactivity and biological activity. This article explores the compound's biological activity, including its mechanisms of action, research findings, and potential applications.

Ethyl 2-methoxy-6-nitrobenzoate is characterized by its functional groups, which influence its reactivity. The nitro group acts as an electron-withdrawing group, while the methoxy group serves as an electron-donating group. This combination affects the compound's reactivity in various chemical transformations:

- Reduction : The nitro group can be reduced to an amino group using agents like hydrogen gas with a catalyst or tin(II) chloride.

- Substitution : The methoxy group can be replaced through nucleophilic aromatic substitution.

- Hydrolysis : The ester can be hydrolyzed to yield the corresponding carboxylic acid .

These reactions allow for the transformation of ethyl 2-methoxy-6-nitrobenzoate into various derivatives, expanding its utility in synthetic chemistry.

Antimicrobial Properties

Research indicates that nitrobenzoate-derived compounds exhibit antimicrobial activity. Ethyl 2-methoxy-6-nitrobenzoate may share similar properties, potentially acting against various pathogens. Studies have noted that nitrobenzoate compounds can inhibit bacterial growth and may serve as precursors for developing new antibiotics .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Nitro groups in similar compounds have been reported to modulate inflammatory pathways, possibly through the inhibition of matrix metalloproteinases (MMPs) involved in tissue remodeling during inflammation . Further studies are needed to confirm these effects specifically for ethyl 2-methoxy-6-nitrobenzoate.

Anticancer Activity

Nitrobenzoate derivatives have shown promise in cancer research. They are reported to suppress tumor cell proliferation and induce apoptosis in cancer cells. Ethyl 2-methoxy-6-nitrobenzoate could potentially inhibit cancer cell growth by targeting specific signaling pathways involved in tumor progression .

Research Findings and Case Studies

Several studies have explored the biological activity of related nitrobenzoate compounds:

- Anticancer Mechanisms : A study investigated a similar nitrobenzoate compound that inhibited tubulin polymerization, leading to reduced cancer cell viability. This suggests that ethyl 2-methoxy-6-nitrobenzoate may have analogous effects .

- Inflammation Modulation : Research has shown that nitrobenzoates can inhibit MMPs in inflammatory conditions. For instance, compounds with similar structures were effective in reducing MMP expression in stimulated cells .

- Antimicrobial Activity : A comparative study highlighted the antimicrobial effects of various nitrobenzoates against resistant bacterial strains, indicating that ethyl 2-methoxy-6-nitrobenzoate may also possess such properties .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 2-Methoxy-6-Nitrobenzoate | Ethyl ester, methoxy, nitro groups | Potential antimicrobial and anticancer |

| Ethyl 2-Methoxy-3-Nitrobenzoate | Similar structure but different positions | Antimicrobial properties noted |

| Nitrobenzoate Compound X8 | Different substitutions | Inhibits vascular development; anticancer |

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC to detect intermediates.

- Optimize stoichiometry (e.g., excess ethanol for esterification) to drive reactions to completion.

Advanced: How can X-ray crystallography resolve ambiguities in the structural assignment of Ethyl 2-methoxy-6-nitrobenzoate?

Q. Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) to determine bond lengths, angles, and torsion angles. SHELXL (for refinement) and ORTEP-III (for visualization) are standard tools for analyzing crystallographic data .

- Ambiguity Resolution : Compare experimental data (e.g., nitro group orientation) with computational models (DFT-optimized geometries). Discrepancies in dihedral angles >5° may indicate conformational flexibility or crystal packing effects.

- Validation : Cross-check with spectroscopic data (e.g., NMR coupling constants for methoxy groups) .

Basic: What spectroscopic techniques are most effective for characterizing Ethyl 2-methoxy-6-nitrobenzoate?

Q. Methodological Answer :

- NMR :

- ¹H NMR : Identify methoxy (-OCH₃, δ ~3.8–4.0 ppm) and ethyl ester (-COOCH₂CH₃, δ ~1.3–1.4 ppm for CH₃ and δ ~4.3–4.4 ppm for CH₂) groups. Aromatic protons exhibit splitting patterns consistent with nitro and methoxy substituents .

- ¹³C NMR : Confirm carbonyl (C=O, δ ~165–170 ppm) and nitro-substituted carbons (δ ~140–150 ppm) .

- IR : Detect ester C=O stretching (~1720 cm⁻¹) and nitro group asymmetrical stretching (~1520 cm⁻¹) .

Advanced: How can mechanistic studies differentiate between competing pathways in the nitration of 2-methoxybenzoic acid derivatives?

Q. Methodological Answer :

- Isotopic Labeling : Use deuterated substrates (e.g., D₃C-O- groups) to track protonation/deprotonation steps during nitration.

- Kinetic Analysis : Measure reaction rates under varying conditions (e.g., temperature, acid strength). A linear free-energy relationship (LFER) can identify whether nitration proceeds via electrophilic aromatic substitution (σ⁺ correlation) or a radical mechanism .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian09) to compare activation energies of proposed intermediates. For example, meta vs. para nitration pathways can be distinguished by transition-state geometries .

Basic: What are common impurities in Ethyl 2-methoxy-6-nitrobenzoate synthesis, and how are they identified?

Q. Methodological Answer :

- Byproducts :

- Over-nitration : Detectable via HPLC (retention time shifts) or mass spectrometry (m/z +45 for additional NO₂ groups).

- Ester Hydrolysis : Free benzoic acid (identified by TLC with Rf ~0.2 in 1:1 hexane/EtOAc) .

- Mitigation :

Advanced: How can researchers address contradictions between computational predictions and experimental data for nitro-group reactivity?

Q. Methodological Answer :

- Scenario : DFT predicts nitro group meta-directing effects, but experimental results show para-substitution.

- Resolution :

- Solvent Effects : Simulate solvent interactions (e.g., DMSO or H₂O) using COSMO-RS models to adjust polarity-dependent reaction pathways .

- Crystal Packing Analysis : Use SC-XRD to determine if steric hindrance in the solid state alters reactivity trends observed in solution .

- Cross-Validation : Compare with kinetic isotope effects (KIEs) to validate proposed transition states .

Basic: What safety protocols are essential when handling Ethyl 2-methoxy-6-nitrobenzoate?

Q. Methodological Answer :

- Hazard Mitigation :

Advanced: How can high-throughput screening optimize reaction conditions for Ethyl 2-methoxy-6-nitrobenzoate derivatives?

Q. Methodological Answer :

- Automated Platforms : Use robotic liquid handlers to test >100 combinations of catalysts (e.g., H₂SO₄ vs. TsOH), solvents (e.g., DMF vs. THF), and temperatures.

- Data Analysis : Apply machine learning (e.g., random forest regression) to correlate reaction variables with yield/purity. For example, temperature is often the dominant factor (Δ10°C can alter yields by >15%) .

Basic: What are the key differences in reactivity between Ethyl 2-methoxy-6-nitrobenzoate and its methyl ester analog?

Q. Methodological Answer :

- Steric Effects : Ethyl esters exhibit slightly slower hydrolysis rates due to increased steric hindrance around the carbonyl group.

- Solubility : Methyl analogs are more polar (logP ~1.2 vs. ~1.8 for ethyl), affecting solvent choice for recrystallization .

Advanced: How can tandem mass spectrometry (MS/MS) elucidate fragmentation pathways of Ethyl 2-methoxy-6-nitrobenzoate?

Q. Methodological Answer :

- Fragmentation Patterns :

- Primary Cleavage : Loss of ethoxy group (m/z −45) followed by nitro group elimination (m/z −46).

- Isotope Tagging : Use ¹⁵N-labeled nitro groups to distinguish between NO₂ loss and other fragmentation pathways.

- Instrumentation : Employ Q-TOF or Orbitrap MS with collision-induced dissociation (CID) at 20–30 eV for high-resolution spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.